molecular formula C23H17FN2O3 B2834489 (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide CAS No. 314033-05-1

(Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2834489
CAS RN: 314033-05-1
M. Wt: 388.398
InChI Key: OZEGDFIORAHVOQ-RWEWTDSWSA-N
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Description

(Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide, also known as FLIM, is a chemical compound that has gained significant interest in the scientific community due to its potential for use in various biomedical applications.

Mechanism of Action

The mechanism of action of (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in the process of programmed cell death. (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
(Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of NF-κB, and reduce the production of reactive oxygen species (ROS). (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is its potential use in cancer therapy. However, there are also some limitations to its use in lab experiments. (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the synthesis of (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is complex and requires multiple chemical reactions, which can be time-consuming and expensive.

Future Directions

There are several future directions for (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide research. One potential direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another potential direction is to explore its use in the treatment of inflammatory diseases. Additionally, studies could be conducted to optimize the synthesis of (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is a promising chemical compound that has potential for use in various biomedical applications. Its ability to induce apoptosis in cancer cells and its anti-inflammatory and antioxidant properties make it a potential candidate for cancer therapy and the treatment of inflammatory diseases. While there are some limitations to its use in lab experiments, further research could lead to new discoveries and applications for (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide.

Synthesis Methods

(Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is synthesized through a multi-step process involving various chemical reactions. The synthesis starts with the condensation of 4-fluoroaniline and salicylaldehyde to form a Schiff base, which is then reacted with ethyl acetoacetate to form a chromene derivative. The final step involves the reaction of the chromene derivative with an amine to form (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide.

Scientific Research Applications

(Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential use in various biomedical applications. One of the most promising applications of (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is in cancer treatment. Studies have shown that (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(4-fluorophenyl)imino-7-methoxy-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-28-19-12-7-15-13-20(22(27)25-17-5-3-2-4-6-17)23(29-21(15)14-19)26-18-10-8-16(24)9-11-18/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEGDFIORAHVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide

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